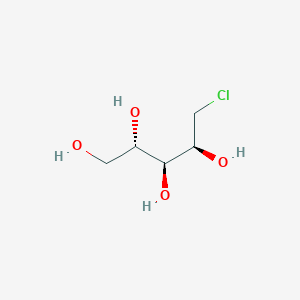
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol is an organic compound characterized by the presence of a chlorine atom and four hydroxyl groups attached to a five-carbon chain. This compound is notable for its stereochemistry, with the (2S,3S,4S) configuration indicating the specific spatial arrangement of its atoms. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol typically involves the chlorination of pentane-1,2,3,4-tetraol. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of pentane-1,2,3,4-tetraol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed in substitution reactions.
Major Products
Oxidation: The major products include ketones or aldehydes depending on the extent of oxidation.
Reduction: The major product is pentane-1,2,3,4-tetraol.
Substitution: The major products are derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism by which (2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol: Similar structure but with a bromine atom instead of chlorine.
(2S,3S,4S)-5-Iodopentane-1,2,3,4-tetraol: Similar structure but with an iodine atom instead of chlorine.
(2S,3S,4S)-5-Fluoropentane-1,2,3,4-tetraol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol is unique due to the specific properties imparted by the chlorine atom, such as its reactivity and ability to form halogen bonds. These properties differentiate it from its bromine, iodine, and fluorine analogs, making it particularly useful in certain chemical and biological applications.
Eigenschaften
Molekularformel |
C5H11ClO4 |
|---|---|
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
(2S,3S,4S)-5-chloropentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11ClO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2H2/t3-,4+,5-/m1/s1 |
InChI-Schlüssel |
ITZUYINNFCACKN-MROZADKFSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H](CCl)O)O)O)O |
Kanonische SMILES |
C(C(C(C(CCl)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















